1'-(5-cyclopropylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
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Overview
Description
“5-Cyclopropylisoxazole-3-carbonyl chloride” is a chemical compound with the CAS Number: 53064-58-7 . It has a molecular weight of 171.58 . Another related compound is “5-Cyclopropylisoxazole-3-carboxylic acid” with the CAS Number: 110256-15-0 . It has a molecular weight of 153.14 .
Synthesis Analysis
The synthesis of isoxazole derivatives is often achieved through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The Inchi Code for “5-Cyclopropylisoxazole-3-carbonyl chloride” is 1S/C7H6ClNO2/c8-7(10)5-3-6(11-9-5)4-1-2-4/h3-4H,1-2H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Cyclopropylisoxazole-3-carbonyl chloride” include a molecular weight of 171.58, and it should be stored in a refrigerated environment . The “5-Cyclopropylisoxazole-3-carboxylic acid” has a molecular weight of 153.14 .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds exhibit promising anti-tumor properties. Researchers have identified several derivatives with potent anti-cancer effects. For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds demonstrated anticancer activity against human ovarian cancer cells . Further investigations into the specific mechanisms and potential clinical applications are ongoing.
Relationship Between Structure and Bioactivity
Understanding the correlation between benzofuran derivatives’ structures and bioactivities is crucial. Researchers continue to investigate how specific substitutions impact biological effects.
Safety and Hazards
properties
IUPAC Name |
1'-(5-cyclopropyl-1,2-oxazole-3-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-17(15-10-16(25-20-15)12-6-7-12)21-9-3-8-19(11-21)14-5-2-1-4-13(14)18(23)24-19/h1-2,4-5,10,12H,3,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZPNBLVKIFICU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C3=NOC(=C3)C4CC4)C5=CC=CC=C5C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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